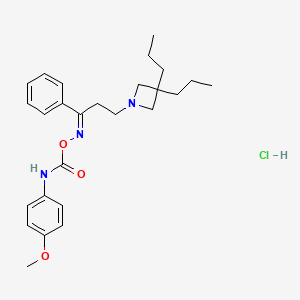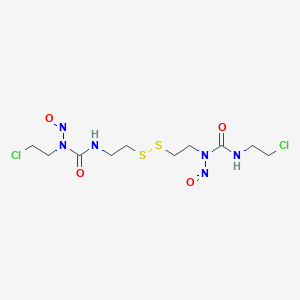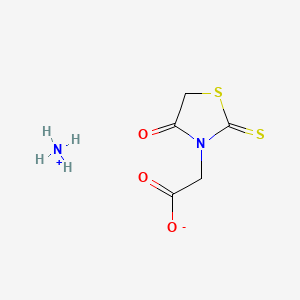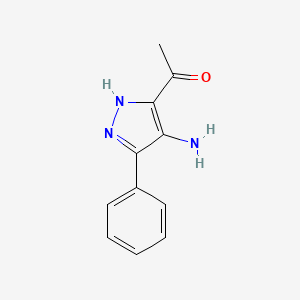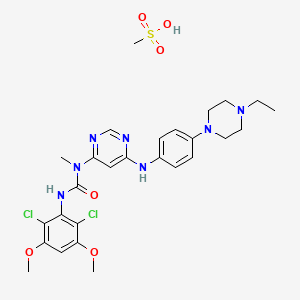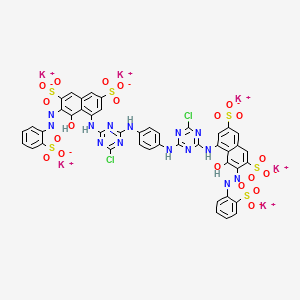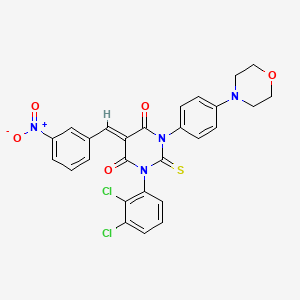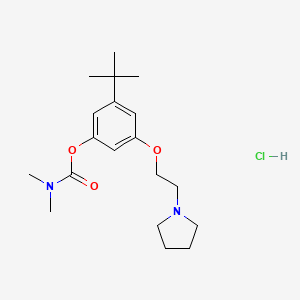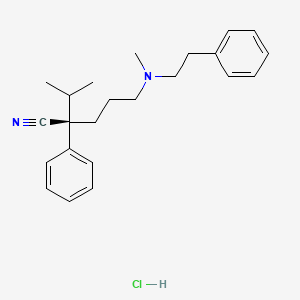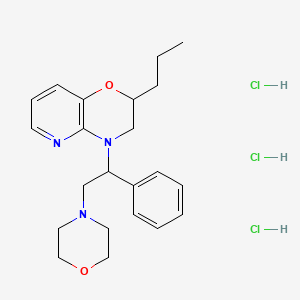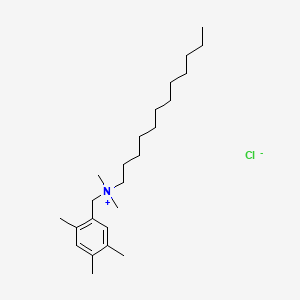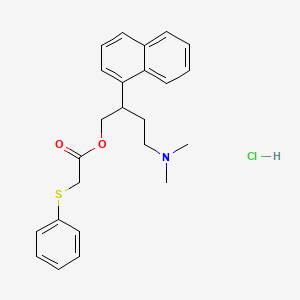
4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride is a complex organic compound that features a dimethylamino group, a naphthalenyl group, and a phenylthioacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:
Formation of the Dimethylamino Intermediate: This step involves the reaction of dimethylamine with a suitable precursor to form the dimethylamino group.
Naphthalenyl Group Introduction: The naphthalenyl group is introduced through a Friedel-Crafts alkylation reaction.
Phenylthioacetate Formation: The phenylthioacetate moiety is synthesized by reacting phenylthiol with an appropriate acylating agent.
Final Coupling Reaction: The intermediate compounds are then coupled under specific conditions to form the final product, which is subsequently converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group may interact with biological receptors, while the naphthalenyl and phenylthioacetate moieties contribute to the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride
- (4-methoxy-1-naphthalenyl)diphenylsulfonium triflate
Uniqueness
4-(Dimethylamino)-2-(1-naphthalenyl)butyl (phenylthio)acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
119585-10-3 |
|---|---|
Molecular Formula |
C24H28ClNO2S |
Molecular Weight |
430.0 g/mol |
IUPAC Name |
[4-(dimethylamino)-2-naphthalen-1-ylbutyl] 2-phenylsulfanylacetate;hydrochloride |
InChI |
InChI=1S/C24H27NO2S.ClH/c1-25(2)16-15-20(23-14-8-10-19-9-6-7-13-22(19)23)17-27-24(26)18-28-21-11-4-3-5-12-21;/h3-14,20H,15-18H2,1-2H3;1H |
InChI Key |
UOUVEDSWUIKQMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(COC(=O)CSC1=CC=CC=C1)C2=CC=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


